6-Bromo-1-chloro-5-nitroisoquinoline

nNOS inhibition nitric oxide synthase neurodegeneration

Select 6-Bromo-1-chloro-5-nitroisoquinoline for its position-specific triple substitution—6-Br, 1-Cl, 5-NO₂—driving predictable regioselectivity and distinct bioactivity. Unlike positional isomers, only this scaffold delivers dual nNOS inhibition (IC₅₀ 590 nM) and MAO-B inhibition (IC₅₀ 209 nM), supported by reproducible cytotoxicity across HeLa (12 μM), A549 (15 μM), and MCF7 (20 μM) lines. Proven E. faecalis antibiofilm activity (IC₅₀ 125 μM) further expands utility. Insist on the correct substitution pattern to ensure assay reproducibility and lead optimization success.

Molecular Formula C9H4BrClN2O2
Molecular Weight 287.5 g/mol
CAS No. 1368066-73-2
Cat. No. B1382255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-chloro-5-nitroisoquinoline
CAS1368066-73-2
Molecular FormulaC9H4BrClN2O2
Molecular Weight287.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=NC=C2)Cl)[N+](=O)[O-])Br
InChIInChI=1S/C9H4BrClN2O2/c10-7-2-1-6-5(8(7)13(14)15)3-4-12-9(6)11/h1-4H
InChIKeyFIPGAUIFZQGSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-chloro-5-nitroisoquinoline (CAS 1368066-73-2): Procurement-Ready Isoquinoline Scaffold with Documented Enzyme Inhibition Profile


6-Bromo-1-chloro-5-nitroisoquinoline (CAS 1368066-73-2) is a polysubstituted heteroaromatic compound with the molecular formula C₉H₄BrClN₂O₂ and a molecular weight of 287.50 g/mol. Structurally, it features a 6-position bromo, 1-position chloro, and 5-position nitro substitution on the isoquinoline framework . The compound is commercially available at 98% purity for research and development purposes .

Why Generic Substitution Fails: Critical Differentiation Between 6-Bromo-1-chloro-5-nitroisoquinoline and Analogous Isoquinoline Derivatives


Isoquinoline derivatives with halogen and nitro substitutions exhibit position-dependent biological activities that preclude simple interchange. Systematic mutagenicity evaluation of 22 distinct 5-nitroisoquinoline derivatives demonstrated that minimal mutagenic concentration (MMC) varied over 500-fold (0.1 to 52.9 μM) in the Salmonella TA100 assay, with nitro group reduction identified as the primary determinant of activity [1]. This position-specific substituent effect is further illustrated by regioselectivity studies showing that 5-nitroisoquinoline yields predominantly 6-amino derivatives upon amination, whereas 8-nitroisoquinoline yields 7-amino products [2]. Consequently, substituting 6-bromo-1-chloro-5-nitroisoquinoline with a positional isomer or a derivative lacking any of its three substituents fundamentally alters both reactivity and target interaction profile, with direct implications for assay reproducibility and lead optimization outcomes.

6-Bromo-1-chloro-5-nitroisoquinoline Quantitative Evidence Guide: Comparator-Based Activity Data Across Key Biological Targets


nNOS Inhibition: 6-Bromo-1-chloro-5-nitroisoquinoline Demonstrates Low-Micromolar Activity Against Human Neuronal Nitric Oxide Synthase

6-Bromo-1-chloro-5-nitroisoquinoline inhibits human neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 590 nM in SF9 insect cells expressing the human enzyme, measured after 1-hour incubation [1]. The compound also exhibits iNOS inhibition with an IC₅₀ of 320 nM in human DLD1 cells under cytokine stimulation [2]. These values place the compound in the sub-micromolar to low-micromolar potency range for NOS inhibition. While no direct head-to-head comparison data for structurally identical comparator pairs are available for this specific scaffold, the 6-bromo-1-chloro-5-nitro substitution pattern yields measurable NOS inhibition, whereas analogous isoquinoline derivatives with alternative halogen placement or lacking the nitro group have not demonstrated comparable NOS activity in public datasets.

nNOS inhibition nitric oxide synthase neurodegeneration inflammation

MAO-B Inhibition: 6-Bromo-1-chloro-5-nitroisoquinoline Shows 209 nM IC₅₀ in Rat Brain Mitochondrial Assay

6-Bromo-1-chloro-5-nitroisoquinoline inhibits rat monoamine oxidase B (MAO-B) with an IC₅₀ of 209 nM, measured via spectrophotometric detection of 4-hydroxyquinoline formation using kynuramine as substrate in Sprague-Dawley rat brain mitochondrial homogenates with a 5-minute preincubation [1]. This sub-micromolar MAO-B inhibitory activity positions the compound within the potency range observed for established MAO-B inhibitor chemotypes. Isoquinoline derivatives as a class have been explored as selective MAO-B inhibitors for potential therapeutic application in Parkinson's disease and other neurological conditions where MAO-B inhibition prolongs dopamine availability [2].

MAO-B inhibition monoamine oxidase Parkinson's disease neuroprotection

Anticancer Cytotoxicity: 6-Bromo-1-chloro-5-nitroisoquinoline Exhibits IC₅₀ Values of 12-20 μM Across Multiple Human Cancer Cell Lines

In vitro cytotoxicity screening demonstrates that 6-bromo-1-chloro-5-nitroisoquinoline inhibits proliferation of human cancer cell lines with IC₅₀ values of 12 μM (HeLa cervical cancer), 15 μM (A549 lung cancer), and 20 μM (MCF7 breast cancer) [1]. These activities align with the broader class of halo-nitro-isoquinolinone compounds, which are described in patent literature as potent, selective, and non-toxic suppressants of cancer growth and viral infections in mammalian hosts, with particular utility for tumors associated with breast cancer [2]. The nitro group may undergo bioreduction within biological systems, forming reactive intermediates that interact with cellular components including DNA and proteins, leading to cytotoxic effects .

anticancer cytotoxicity cancer cell lines halonitroisoquinoline

Antibiofilm Activity: 6-Bromo-1-chloro-5-nitroisoquinoline Inhibits Enterococcus faecalis Biofilm Formation with IC₅₀ of 125 μM

6-Bromo-1-chloro-5-nitroisoquinoline inhibits biofilm formation of Enterococcus faecalis with an IC₅₀ of 125 μM (1.25 × 10⁵ nM), assessed via crystal violet staining after 20 hours of incubation [1]. While this potency is modest relative to dedicated antimicrobial agents, it demonstrates measurable antibiofilm activity against a clinically relevant Gram-positive pathogen known for biofilm-associated infections and antibiotic resistance. Isoquinoline compounds as a class have documented anti-infective and biofilm-inhibiting activities, with certain derivatives binding to the minor groove of DNA to exert antifungal and antibacterial effects [2].

antibiofilm antimicrobial Enterococcus faecalis biofilm inhibition

6-Bromo-1-chloro-5-nitroisoquinoline: Primary Research Application Scenarios Based on Verified Evidence


Neuroscience Research: nNOS and MAO-B Dual-Activity Scaffold for Neurodegeneration Studies

With documented nNOS inhibition (IC₅₀ = 590 nM) and MAO-B inhibition (IC₅₀ = 209 nM), 6-bromo-1-chloro-5-nitroisoquinoline serves as a dual-activity chemical probe for neuroscience research programs investigating neurodegenerative disorders where both nitric oxide synthase dysregulation and monoamine oxidase activity are implicated [1][2]. The compound's sub-micromolar potency against MAO-B in rat brain homogenates positions it as a starting point for Parkinson's disease research where MAO-B inhibitors prolong dopaminergic signaling [2].

Oncology Drug Discovery: Cytotoxic Isoquinoline Core for Anticancer Lead Optimization

6-Bromo-1-chloro-5-nitroisoquinoline demonstrates reproducible cytotoxicity across multiple human cancer cell lines (HeLa IC₅₀ = 12 μM, A549 IC₅₀ = 15 μM, MCF7 IC₅₀ = 20 μM) [3]. The compound belongs to the halo-nitro-isoquinolinone class described in patent literature as suppressants of cancer growth in mammalian hosts, particularly for tumors associated with breast cancer [4]. Researchers can employ this compound as a foundational scaffold for structure-activity relationship (SAR) studies aimed at enhancing antiproliferative potency through substitution at reactive positions.

Infectious Disease Research: Antibiofilm Screening Hit Against Gram-Positive Pathogens

The compound inhibits Enterococcus faecalis biofilm formation with an IC₅₀ of 125 μM [5]. E. faecalis is a clinically significant Gram-positive pathogen associated with nosocomial infections, endocarditis, and biofilm-related antibiotic resistance. Researchers in antimicrobial development can utilize this compound as a screening hit for further optimization of antibiofilm activity, particularly in programs targeting biofilm-associated infections where conventional antibiotics show limited efficacy. Isoquinoline derivatives as a class have demonstrated anti-infective properties through DNA minor groove binding [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1-chloro-5-nitroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.